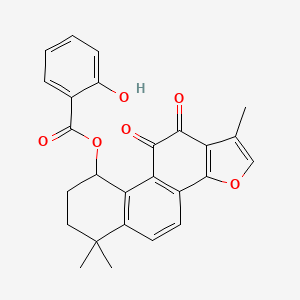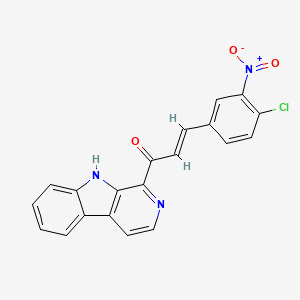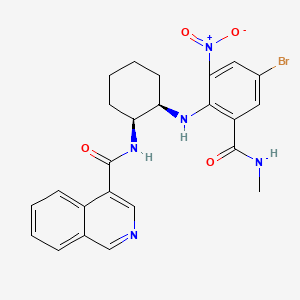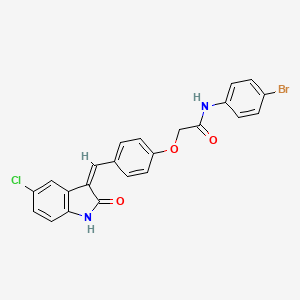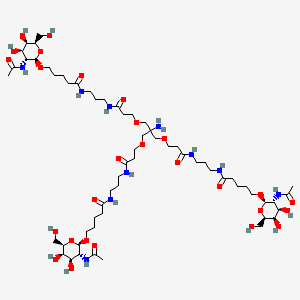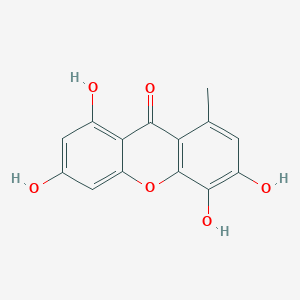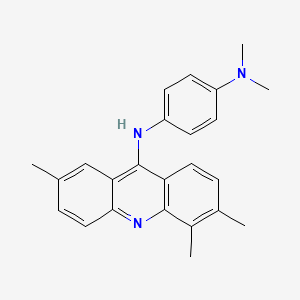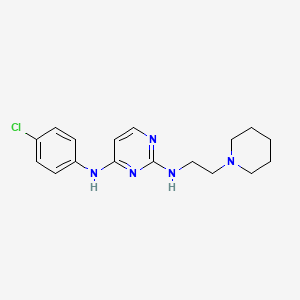
AChE-IN-57
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-57 is a potent inhibitor of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This compound has shown promise in improving cognitive defects and restoring biochemical mediators, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-57 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing acetylcholinesterase inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of acetylcholinesterase inhibitors like this compound would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process would also include steps for purification, such as crystallization or chromatography, to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
AChE-IN-57 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound .
Scientific Research Applications
AChE-IN-57 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acetylcholinesterase and the resulting effects on neurotransmission.
Biology: Employed in research on neurodegenerative diseases to understand the role of acetylcholinesterase in cognitive function and memory.
Medicine: Investigated as a potential therapeutic agent for treating Alzheimer’s disease and other conditions involving cognitive decline.
Industry: Utilized in the development of diagnostic assays and screening tools for acetylcholinesterase activity .
Mechanism of Action
AChE-IN-57 exerts its effects by inhibiting the activity of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. The compound interacts with the active site of acetylcholinesterase, forming a stable enzyme-inhibitor complex that reduces the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AChE-IN-57 include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with applications in treating dementia.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy
Uniqueness
This compound is unique due to its potent inhibitory activity and its ability to restore biochemical mediators and inhibit reactive oxygen and nitrogen species implicated in neuroinflammation. This makes it a promising candidate for further research and development as a therapeutic agent for neurodegenerative diseases .
Properties
Molecular Formula |
C17H22ClN5 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(2-piperidin-1-ylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H22ClN5/c18-14-4-6-15(7-5-14)21-16-8-9-19-17(22-16)20-10-13-23-11-2-1-3-12-23/h4-9H,1-3,10-13H2,(H2,19,20,21,22) |
InChI Key |
VEGUFTMWVKJTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=NC=CC(=N2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)

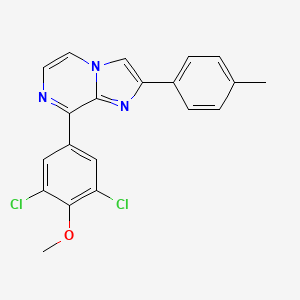
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
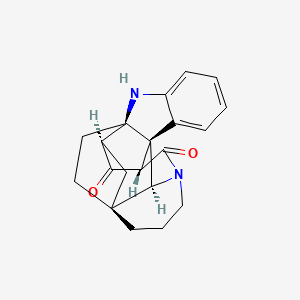
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
